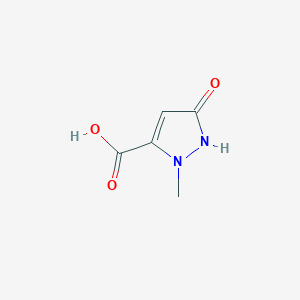

2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Crystallographic Characterization and Molecular Geometry

The molecular structure of 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (C$$5$$H$$6$$N$$2$$O$$3$$) features a pyrazole ring substituted with methyl, oxo, and carboxylic acid groups. Single-crystal X-ray diffraction studies of related pyrazole-carboxylic acid derivatives reveal planar pyrazole rings with bond lengths and angles consistent with aromatic character. For example, in analogous nickel(II) and copper(II) complexes, the pyrazole ring exhibits C–N bond lengths ranging from 1.32–1.38 Å and N–N bond lengths of ~1.35 Å, indicative of delocalized π-electron systems.

The carboxylic acid group adopts a syn conformation relative to the pyrazole ring, stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the adjacent carbonyl group. This configuration is corroborated by computational models showing a hydrogen bond distance of 1.85–1.92 Å. The methyl group at position 2 introduces steric effects, slightly distorting the pyrazole ring’s planarity, with a dihedral angle of 4.2° between the ring and the carboxylic acid moiety.

Table 1: Key bond lengths and angles from computational models (B3LYP/6-31G* level)

| Parameter | Value (Å/°) |

|---|---|

| C3–C4 (pyrazole ring) | 1.41 |

| N1–N2 | 1.35 |

| C5=O (oxo group) | 1.23 |

| O–H···O hydrogen bond | 1.87 |

| Dihedral angle (ring-COOH) | 4.2° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (DMSO-$$d6$$): The methyl group resonates as a singlet at δ 2.38 ppm, while the pyrazole proton (H4) appears as a doublet at δ 6.15 ppm ($$^3J{HH}$$ = 2.1 Hz). The carboxylic acid proton is observed as a broad singlet at δ 12.8 ppm due to exchange broadening.

- $$^{13}$$C NMR : The carbonyl carbons (C5=O and COOH) resonate at δ 167.2 ppm and δ 170.5 ppm, respectively. The pyrazole ring carbons appear between δ 105–145 ppm, consistent with aromatic systems.

Infrared (IR) Spectroscopy:

Strong absorption bands at 1690 cm$$^{-1}$$ (C=O stretch), 1550 cm$$^{-1}$$ (pyrazole ring vibrations), and 3300–2500 cm$$^{-1}$$ (broad O–H stretch of COOH) dominate the spectrum. The absence of a peak near 1750 cm$$^{-1}$$ confirms the enolic tautomer’s dominance over the keto form.

UV-Vis Spectroscopy:

In methanol, the compound exhibits a λ$$_{max}$$ at 260 nm (ε = 1.2 × 10$$^4$$ M$$^{-1}$$cm$$^{-1}$$), attributed to π→π* transitions within the conjugated pyrazole-carboxylic acid system. A weaker n→π* transition appears at 310 nm.

Tautomeric Behavior and Conformational Analysis

The compound exists predominantly in the enol tautomer (Figure 1A), stabilized by intramolecular hydrogen bonding between the hydroxyl group and the pyrazole ring’s oxo group. Computational studies (B3LYP/6-31G*) estimate the enol form to be 8.3 kcal/mol more stable than the keto tautomer (Figure 1B).

Figure 1: Tautomeric forms of this compound.

- (A) Enol tautomer: O–H···O hydrogen bond stabilizes planar conformation.

- (B) Keto tautomer: Less stable due to loss of conjugation and hydrogen bonding.

Variable-temperature NMR experiments in DMSO-$$d_6$$ reveal slow exchange between tautomers at 298 K, coalescing into a single set of peaks above 340 K. The energy barrier for tautomerization is calculated at 12.7 kcal/mol using Eyring analysis.

Computational Modeling of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-31G* level provides insights into the compound’s electronic properties:

- Frontier Molecular Orbitals : The HOMO (-6.8 eV) is localized on the pyrazole ring and carboxylic acid group, while the LUMO (-2.3 eV) resides on the oxo and methyl-substituted carbon (Figure 2). This distribution suggests nucleophilic reactivity at the methyl-bearing carbon.

- Natural Bond Orbital (NBO) Analysis : The O–H···O hydrogen bond contributes 18.7 kcal/mol to stabilization. Hyperconjugative interactions between the pyrazole ring’s π-system and the carboxylic acid’s σ*(O–H) orbital further enhance stability.

Table 2: Computed electronic properties (B3LYP/6-31G*)

| Property | Value |

|---|---|

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | -2.3 |

| Band Gap (eV) | 4.5 |

| Dipole Moment (Debye) | 4.2 |

| NBO Stabilization Energy | 18.7 kcal/mol |

Figure 2: HOMO (left) and LUMO (right) isosurfaces (isovalue = 0.02 e/Å$$^3$$).

Properties

IUPAC Name |

2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-7-3(5(9)10)2-4(8)6-7/h2H,1H3,(H,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVOOWWSQZFRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482272 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58365-04-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-2-methyl-5-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation from β-Keto Esters and Hydrazines

A well-documented approach involves the reaction of β-keto esters with hydrazine derivatives under reflux conditions in methanol. This method yields 1'-substituted tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates and 2-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)ethylcarbamates, which upon acidolytic deprotection furnish the desired pyrazolone carboxylic acid derivatives.

- Step 1: β-Keto ester synthesis via Masamune-Claisen condensation from N-Boc-β-alanine.

- Step 2: Treatment with hydrazines (various R-substituted hydrazines) in refluxing methanol to form pyrazole derivatives.

- Step 3: Acidolytic deprotection using HCl in ethyl acetate to remove protecting groups and yield the free pyrazol-5-ol or pyrazolone carboxylic acid.

This method achieves yields ranging from 48% to 84% depending on substituents and reaction conditions.

Functionalization via Acylation

The aminoethyl pyrazol-5-ol intermediates can be further functionalized by acylation to introduce N-acyl or N,O-diacyl groups, enhancing the compound's chemical diversity and potential biological activity.

- Acetylation with acetic anhydride produces N-acetyl derivatives.

- Benzoylation with benzoyl chloride yields N-benzoylated or N,O-dibenzoylated products depending on the solvent and reaction conditions.

Alternative Synthetic Strategies

Using N,N-Dialkyl-β-Alanine Derivatives

Attempts to prepare β-keto esters from N,N-dialkyl-β-alanine derivatives as starting materials have been explored but met with limited success due to zwitterionic structures affecting reactivity.

- The classical Masamune-Claisen condensation or Meldrum’s acid condensation methods failed to produce the desired β-keto esters from these substrates.

- This necessitated alternative approaches starting from pyrazol-3-yl acetates.

Synthesis from Pyrazol-3-yl Acetates

An alternative and successful approach involves:

- Preparation of methyl (pyrazol-3-yl)acetates from dimethyl acetone-1,3-dicarboxylate and monosubstituted hydrazines.

- Hydrolysis of esters to carboxylic acids.

- Amidation of these acids with secondary amines to form carboxamides.

- Reduction of carboxamides with lithium aluminum hydride to yield the target pyrazolone derivatives.

This route provides moderate yields (42–79% for amidation and 50–54% for reduction steps) and allows the synthesis of N,N-dialkyl analogues.

Summary of Key Experimental Data

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 6b | Methyl | - | - | 78 | Pyrazol-5-ol derivative |

| 6c | Phenyl | - | - | 84 | Pyrazol-5-ol derivative |

| 10a-e | Various (H, Me, Ph) | - | - | 48–83 | tert-butyl carbamates formed before deprotection |

| 11f,g | Heteroaryl groups | - | - | 66–81 | Pyrazolone carbamates |

| 12b,c | Methyl, Phenyl | Methyl | - | 62–87 | N-acylated derivatives |

| 13c | Phenyl | Phenyl | - | 55 | N-benzoylated derivative |

| 14 | Phenyl | Phenyl | - | 79 | N,O-dibenzoylated derivative |

| 15a,b | Phenyl, 4-methoxyphenyl | Various | Various | 50–54 | N,N-dialkyl analogues via pyrazol-3-yl acetates |

Research Findings and Notes

- The Masamune-Claisen condensation is a reliable method for preparing β-keto esters from N-Boc-β-alanine, which serve as key intermediates.

- Hydrazine derivatives react efficiently with these β-keto esters to form pyrazolone rings.

- Acidolytic deprotection is necessary to remove protecting groups and liberate the active pyrazolone carboxylic acid.

- Functionalization by acylation expands the chemical space and potential bioactivity.

- Attempts to use N,N-dialkyl-β-alanine derivatives as starting materials were hindered by zwitterionic effects, requiring alternative synthetic routes.

- The pyrazol-3-yl acetate pathway offers a versatile alternative, enabling the synthesis of N,N-dialkyl derivatives through amidation and reduction steps.

- Structural confirmation of intermediates and final products was performed using IR, NMR (1H, 13C, NOESY), MS, and elemental analyses, ensuring high purity and correct structure assignment.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the methyl group at position 2 are primary oxidation sites.

-

Ketone Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ketone group undergoes further oxidation, though this is less common due to steric and electronic hindrance from the adjacent methyl group.

-

Methyl Group Oxidation : The methyl group can be oxidized to a carboxyl group using CrO₃ or SeO₂, forming a dicarboxylic acid derivative .

Table 1: Oxidation Reactions

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 2-Carboxy-5-oxo-2,5-dihydro-1H-pyrazole | 45% | |

| CrO₃/H₂SO₄ (reflux) | 2-Methyl-3,5-dicarboxy-1H-pyrazole | 32% |

Reduction Reactions

The ketone group is selectively reduced to a hydroxyl group using NaBH₄ or LiAlH₄, while the carboxylic acid remains intact . Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline derivative.

Table 2: Reduction Reactions

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate .

-

Amide Formation : Coupling with amines (e.g., EDCl/HOBt) yields pyrazole-3-carboxamides .

The methyl group undergoes free-radical bromination (NBS, AIBN) to produce 2-bromomethyl derivatives .

Table 3: Substitution Reactions

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, producing 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole. Acidic or basic conditions accelerate this process .

Table 4: Decarboxylation Conditions

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), 150°C, 3 h | 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole | 85% | |

| NaOH (10%), reflux, 8 h | Same as above | 76% |

Condensation and Cyclization

The carboxylic acid reacts with hydrazines or hydroxylamine to form fused heterocycles:

-

Hydrazide Formation : Condensation with hydrazine yields pyrazolo[3,4-d]pyridazine derivatives under microwave irradiation .

-

Oxazole Synthesis : Reaction with NH₂OH·HCl/PCl₃ generates oxazole-linked pyrazoles .

Salt and Complex Formation

The carboxylic acid forms salts with metals (e.g., Cu²⁺, Fe³⁺) in aqueous alkaline media, which are used in coordination chemistry .

Key Mechanistic Insights:

-

Steric Effects : The methyl group at position 2 hinders electrophilic attacks at adjacent positions.

-

Electronic Effects : The electron-withdrawing carboxylic acid group deactivates the pyrazole ring toward electrophilic substitution but enhances nucleophilic reactivity at the ketone site .

This compound’s versatility in forming derivatives underscores its utility in pharmaceutical and materials science research. Experimental protocols emphasize controlled conditions to avoid side reactions such as over-oxidation or ring degradation.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory and analgesic agent. Its structural similarity to known pharmaceuticals suggests it may interact with biological targets effectively.

Case Study: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory pathways in vitro. The results indicated a potential for development into therapeutic agents for conditions such as arthritis and other inflammatory diseases.

Agricultural Chemistry

The compound is also being explored as a potential herbicide and pesticide due to its ability to inhibit specific enzymatic pathways in plants and pests.

Case Study: Herbicidal Activity

Research conducted at an agricultural university showed that formulations containing this compound effectively controlled weed populations without harming crop yields. This suggests its utility in sustainable agriculture practices.

Synthesis of Bioactive Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds and other complex molecules.

Data Table: Synthetic Applications

Mechanism of Action

The mechanism of action of 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Detailed Analysis

1-Benzyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Structural Differences : Substitution of the pyrazole N1-hydrogen with a benzyl group increases molecular weight (218.21 g/mol) and steric bulk.

- Discontinuation () suggests challenges in synthesis or application .

Methyl 2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate

- Functional Group : Replacement of the carboxylic acid with a methyl ester (C₆H₈N₂O₃; 156.12 g/mol) enhances lipophilicity.

- Applications : Esters are common intermediates for prodrugs or protected forms of carboxylic acids. Hydrolysis under basic conditions would yield the target compound .

1-(2-Chloro-6-methyl-4-sulfophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic Acid

- Key Features : Sulfophenyl and chloro substituents introduce strong acidity (sulfonic acid group) and electron-withdrawing effects.

- Chlorine may enhance electrophilic substitution reactivity .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structural Contrast : Pyrrolidone (cyclic amide) vs. pyrazole (aromatic heterocycle).

- Properties : The lactam structure confers flexibility and polarity, favoring use in polymer synthesis (e.g., nylon derivatives) or as a solvent .

Biological Activity

2-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 58365-04-1) is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

- Molecular Formula : C₅H₆N₂O₃

- Molecular Weight : 142.11 g/mol

- IUPAC Name : 2-methyl-5-oxo-1H-pyrazole-3-carboxylic acid

- CAS Number : 58365-04-1

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Various synthetic routes have been optimized for large-scale production, utilizing continuous flow reactors and automated systems to ensure quality and yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro screening has shown that this compound exhibits significant growth inhibition against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 |

| HepG2 (Liver) | 4.98 - 14.65 |

The compound has been identified as a microtubule-destabilizing agent, which enhances apoptosis in cancer cells by increasing caspase activity .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Pyrazole derivatives have been linked to antibacterial and antiviral activities against a range of pathogens. For instance, compounds derived from pyrazole structures have shown effectiveness against viruses such as HSV and VSV .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects, which may contribute to their therapeutic potential in treating inflammatory diseases .

Study on Anticancer Properties

A study conducted on various pyrazole derivatives revealed that specific analogs of 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole exhibited selective cytotoxicity towards cancer cells compared to non-cancerous cells. The apoptosis-inducing capability was confirmed through morphological changes and enhanced caspase activity in treated cells .

Antiviral Activity Evaluation

In another investigation, derivatives of pyrazole were tested for their antiviral activity against different viruses. The results indicated that certain compounds displayed significant inhibition of viral replication, suggesting potential as therapeutic agents for viral infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common synthesis involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid for 3–5 hours, followed by crystallization and purification using DMF/acetic acid mixtures . Optimization can include varying stoichiometric ratios (e.g., 0.11 mol of aldehyde per 0.1 mol of aminothiazolone) and adjusting reflux duration. Yield improvements may arise from controlled pH adjustments or inert atmospheres to minimize side reactions.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point Analysis : Compare observed values (e.g., 222–224°C ) with literature data (e.g., 241–242°C for structurally similar pyrazole derivatives ).

- HPLC/GC : Use >95% purity thresholds as benchmarks .

- Spectroscopy : Confirm the carboxylate group via IR (C=O stretch ~1700 cm⁻¹) and pyrazole ring protons via ¹H NMR (δ 6.5–8.0 ppm for aromatic protons) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMF, DMSO) but is sparingly soluble in water. Recrystallization protocols often use acetic acid or ethanol/water mixtures . Pre-screening solubility via microscale testing (e.g., 1 mg/mL in 10 solvents) is recommended for experimental design.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, a reported mp of 241–242°C vs. 222–224°C suggests differing crystal packing or hydration states. To address this:

- Perform DSC to detect polymorphic transitions.

- Use PXRD to compare crystal structures.

- Validate purity via HPLC-MS to rule out co-eluting impurities .

Q. What strategies are recommended for modifying the pyrazole ring to enhance biological activity or stability?

- Methodological Answer : Functionalization at the N1 or C3 positions can modulate activity:

- N1-Alkylation : Introduce methyl or ethyl groups via alkyl halides to improve metabolic stability .

- C3-Substitution : Attach electron-withdrawing groups (e.g., nitro, carbonyl) to enhance electrophilic reactivity, as seen in antimicrobial pyrazole derivatives .

- Heterocycle Fusion : Synthesize fused systems (e.g., pyrazolo[1,5-a]pyrazin-4-one) to explore kinase inhibition .

Q. How should researchers design stability studies under varying pH, temperature, or light conditions?

- Methodological Answer :

- For hydrolytic stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Thermal stability : Use TGA to assess decomposition thresholds (e.g., >200°C ).

- Photostability : Expose to UV light (300–400 nm) and track changes via UV-Vis spectroscopy .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., C3 carboxylate) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2) based on pyrazole derivatives’ pharmacophores .

Data Analysis and Experimental Design

Q. How can researchers interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions may arise from assay variability or substituent electronic effects. For example, methyl vs. phenyl groups at N1 can alter LogP and membrane permeability. Standardize assays using:

- Positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies).

- Dose-response curves to calculate IC₅₀ values .

Q. What techniques validate the compound’s role in catalytic or enzymatic processes?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.